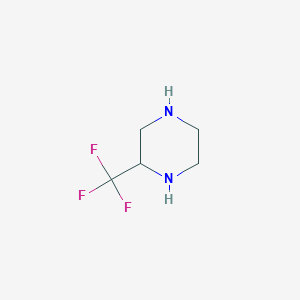

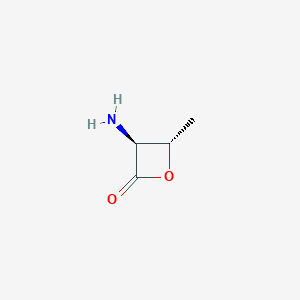

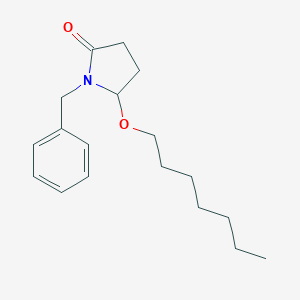

![molecular formula C11H20N2O2 B144479 tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate CAS No. 134575-47-6](/img/structure/B144479.png)

tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate is a structurally complex molecule that has garnered interest due to its potential applications in the field of organic chemistry, particularly as a scaffold for chiral ligands and as a modified backbone unit for peptide nucleic acids (PNAs) . The molecule's unique bicyclic structure, which includes an azabicyclo[4.1.0]heptane core, makes it a valuable target for synthesis and study.

Synthesis Analysis

The synthesis of related azabicyclic compounds has been reported in the literature. For instance, a practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate, which shares some structural features with the compound of interest, has been developed. This synthesis involves the opening of an aziridine ring and subsequent optical resolution of the racemic mixture using 10-camphorsulfonic acid (CSA), allowing for the production of multigram quantities of both enantiomers without the need for chromatography . Another study describes

科学研究应用

Environmental and Industrial Applications

Synthetic phenolic antioxidants, similar in structure to tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate, are used in various industries to retard oxidative reactions and extend product shelf life. These compounds, including tert-butyl-based antioxidants, have been found in environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. Their occurrence in human samples (fat tissues, serum, urine, breast milk, and fingernails) has also been observed. Studies suggest some of these antioxidants may exhibit hepatic toxicity and endocrine-disrupting effects. Future research is directed towards developing synthetic phenolic antioxidants with lower toxicity and migration potential to reduce environmental pollution (Liu & Mabury, 2020).

Decomposition of Organic Pollutants

Research on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor illustrates the application of tert-butyl-based compounds in pollution control. This study underscores the effectiveness of radio frequency plasma reactors in breaking down MTBE, a gasoline additive, into less harmful substances. This approach offers an alternative method for mitigating environmental pollution caused by fuel additives (Hsieh et al., 2011).

Purification of Fuel Additives

The purification of fuel additives like methyl tert-butyl ether (MTBE) from methanol demonstrates another application of tert-butyl-based compounds. Pervaporation, a membrane process, has been highlighted as an efficient method for the selective separation of MTBE from methanol, showcasing the role of such compounds in improving fuel performance and reducing the emission of hazardous components (Pulyalina et al., 2020).

Bioseparation Processes

In bioseparation technology, tert-butyl-based compounds, including tert-butanol, are utilized in three-phase partitioning (TPP) systems for the separation and purification of bioactive molecules. This method is gaining attention for its efficiency, economy, and scalability in extracting valuable compounds from natural sources for use in food, cosmetics, and medicine (Yan et al., 2018).

Synthesis of N-Heterocycles

Tert-butanesulfinamide, a compound related to tert-butyl-based structures, is extensively used in the stereoselective synthesis of amines and N-heterocycles. Its application in synthesizing structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives underlines its importance in pharmaceutical research and the development of therapeutic compounds (Philip et al., 2020).

安全和危害

属性

IUPAC Name |

tert-butyl N-(3-azabicyclo[4.1.0]heptan-1-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11-6-8(11)4-5-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVSYGIDMGKDQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC12CC1CCNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

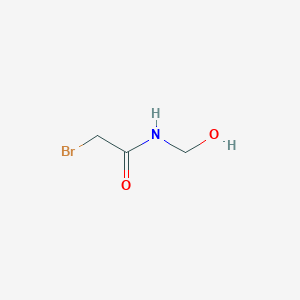

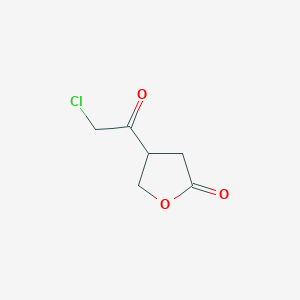

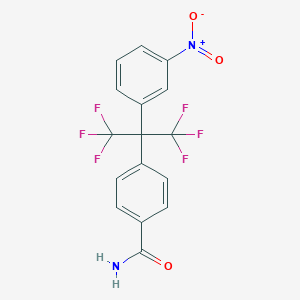

![[4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] acridine-9-carboxylate](/img/structure/B144406.png)

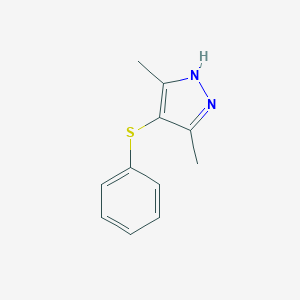

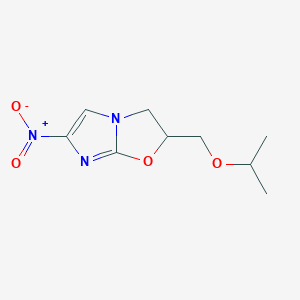

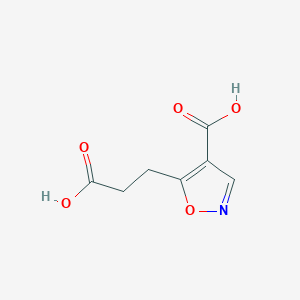

![(2R,12bS)-2-ethyl-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carbaldehyde](/img/structure/B144411.png)

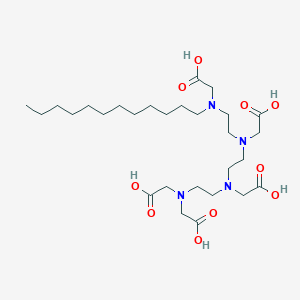

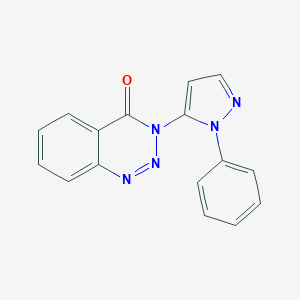

![2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B144415.png)